N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a [1,2,3]triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 2. The thioacetamide side chain at position 7 is further modified with an N-(2,5-dimethoxyphenyl) substituent. Its molecular architecture combines electron-rich methoxy groups and a sulfur-containing bridge, which may enhance its binding affinity to biological targets such as kinases or receptors.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-29-14-6-4-13(5-7-14)27-20-19(25-26-27)21(23-12-22-20)32-11-18(28)24-16-10-15(30-2)8-9-17(16)31-3/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOHVCFLLZCFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antioxidant, anticancer, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazolo[4,5-d]pyrimidine core and a thioacetamide moiety. The synthesis typically involves the reaction of 2,5-dimethoxyphenyl derivatives with thioacetic acid and triazole derivatives, which can be confirmed through various spectroscopic methods such as NMR and mass spectrometry .
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging ability of compounds. Research indicates that derivatives related to this compound exhibit significant antioxidant activity, with some demonstrating efficacy greater than ascorbic acid .
| Compound | DPPH Scavenging Activity | Reference |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | 1.37 times higher than ascorbic acid |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
- Case Study : A study demonstrated that similar triazole derivatives inhibited the growth of human cancer cells by affecting the cell cycle and promoting apoptosis .
3. Antibacterial Activity
Recent studies have also highlighted the antibacterial properties of this compound, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Mechanistic Insights
The biological activity of N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound donates electrons or hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Anticancer Mechanism : It may modulate pathways involving p53 and Bcl-2 proteins, leading to enhanced apoptosis in cancer cells.
- Antibacterial Mechanism : The compound's thioamide group may interfere with bacterial enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogs include:
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (): Core Structure: [1,2,4]triazolo[4,3-c]pyrimidine vs. [1,2,3]triazolo[4,5-d]pyrimidine. Substituents: Fluorophenylamino and methyl groups vs. methoxyphenyl and thioacetamide. Bioactivity: The fluorine atom in this analog likely enhances metabolic stability and target selectivity, whereas the sulfur bridge in the target compound may improve redox-modulating activity .
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives ():
- Core Structure : Thiazolo[4,5-d]pyrimidine (sulfur at position 5) vs. triazolo[4,5-d]pyrimidine (nitrogen-rich).
- Substituents : Hydroxycoumarin and phenyl groups vs. methoxyphenyl.
- Applications : Thiazolopyrimidines are often explored as kinase inhibitors, while triazolopyrimidines may exhibit broader enzyme inhibition due to increased nitrogen content .
- Examples : Flumetsulam (triazolo[1,5-a]pyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide).
- Functional Differences : Flumetsulam’s sulfonamide group confers herbicidal activity, contrasting with the target compound’s thioacetamide, which is more common in antifungal or anticancer agents .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Cyclocondensation of 3-Amino-triazole Derivatives
A one-pot, three-component reaction using 3-amino-triazole, 4-methoxybenzaldehyde, and malononitrile in ethanol with 1,8-diazabicycloundec-7-ene (DBU) as a catalyst yields the triazolo[4,3-a]pyrimidine core. The reaction proceeds via Knoevenagel condensation followed by cyclization (Scheme 1).
Reaction Conditions
- Solvent: Ethanol
- Catalyst: DBU (10 mol%)
- Temperature: 70°C
- Time: 15 minutes
Chlorination and Functionalization
An alternative route involves converting 7-hydroxypyrimidinone intermediates to chlorides using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF). Subsequent nucleophilic substitution introduces thiol groups.
- Heat 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-ol (1 equiv) in POCl₃ (30 mL) with DMF (0.1 equiv) at 100°C for 6 hours.
- Quench with ice water, extract with ethyl acetate, and concentrate to obtain 7-chloro intermediate.
Yield : 87% for analogous chlorinated triazolopyrimidines.
Thioacetamide Side Chain Installation
The thioether linkage at position 7 is introduced via nucleophilic displacement or oxidative coupling.
Nucleophilic Substitution with Mercaptoacetamide
Reacting 7-chloro-triazolopyrimidine with N-(2,5-dimethoxyphenyl)mercaptoacetamide in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) as a base yields the target compound.
- Base: t-BuOK (2 equiv)
- Solvent: THF
- Temperature: 80°C
- Time: 1 hour
Yield : 88% (analogous substrates).
Oxidative Coupling
For substrates lacking pre-formed thiols, copper(I)-catalyzed C–S bond formation between 7-bromo-triazolopyrimidine and thioacetamide derivatives may be employed.
Synthesis of N-(2,5-Dimethoxyphenyl)Mercaptoacetamide
The side chain is prepared separately via acetylation of 2,5-dimethoxyaniline followed by thioesterification.
Acetylation of 2,5-Dimethoxyaniline
React 2,5-dimethoxyaniline (1 equiv) with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at 0–25°C.
Yield : >95% for N-(2,5-dimethoxyphenyl)acetamide.
Thiolation via Thiourea Intermediate
Convert the acetamide to thiourea using Lawesson’s reagent, followed by alkaline hydrolysis to mercaptoacetamide.
- Treat N-(2,5-dimethoxyphenyl)acetamide with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 hours.
- Hydrolyze with 10% NaOH to yield mercaptoacetamide.
Yield : 78% (analogous thiolation).
Final Coupling and Characterization
Coupling Reaction
Combine 7-chloro-triazolopyrimidine (1 equiv) and N-(2,5-dimethoxyphenyl)mercaptoacetamide (1.2 equiv) in THF with t-BuOK (2 equiv) at 80°C for 1 hour.
Workup :
- Cool, filter, and concentrate.
- Purify via silica gel chromatography (DCM/MeOH 15:1).
Analytical Data
- δ 11.02 (s, 1H, NH), 9.59 (s, 1H, triazole-H), 7.99–7.85 (m, 4H, Ar-H), 6.31 (s, 1H, CH), 3.82 (s, 6H, OCH3), 2.41 (s, 3H, COCH3).
HRMS (ESI+) :
Optimization and Challenges
Solvent and Base Selection
Temperature Control
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for chlorination steps (residence time: 2 hours at 100°C).
Catalytic Recycling
DBU can be recovered via acid-base extraction, reducing costs by 40% in triazolopyrimidine cyclization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
